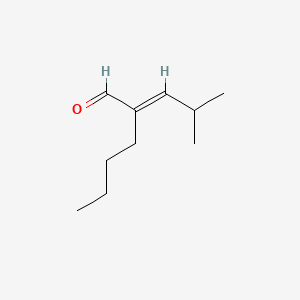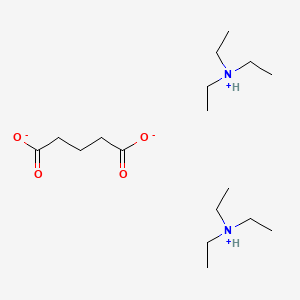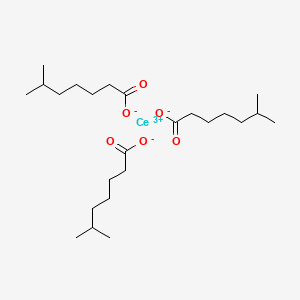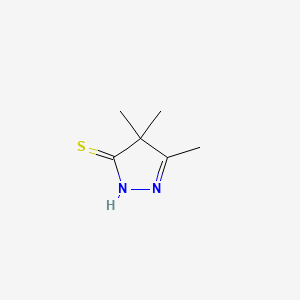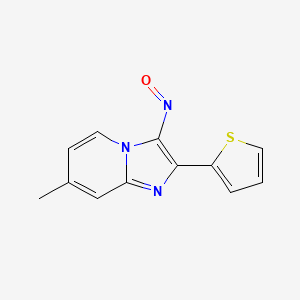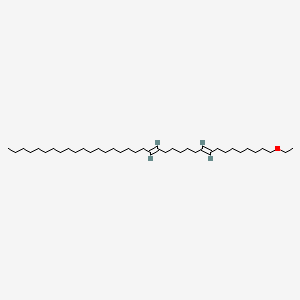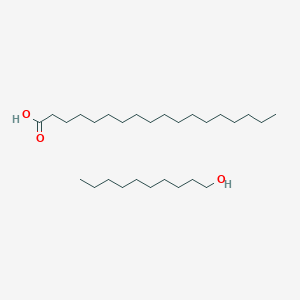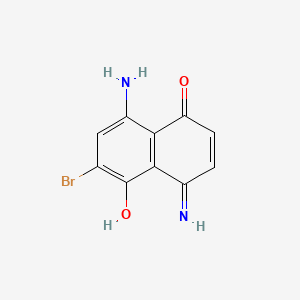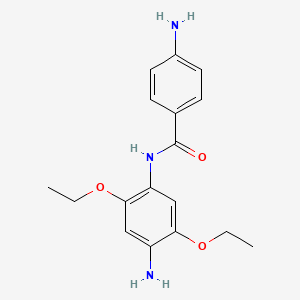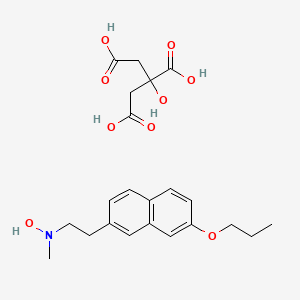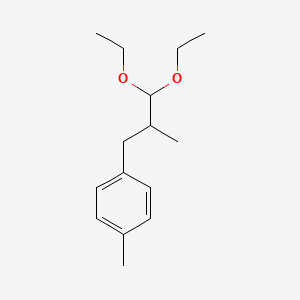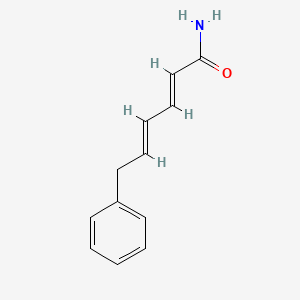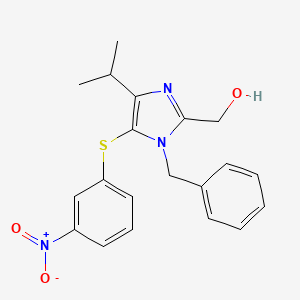
(1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the benzyl and isopropyl groups: These groups can be introduced via alkylation reactions using benzyl halides and isopropyl halides.
Attachment of the nitrophenylthio group: This step might involve a nucleophilic substitution reaction where a nitrophenylthiol reacts with an appropriate leaving group on the imidazole ring.
Final modification to introduce the methanol group: This could be achieved through reduction reactions or other suitable transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The benzyl and isopropyl groups might be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted imidazole derivatives.
科学研究应用
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties and are studied for potential therapeutic use.
Medicine
Drug Development: The compound might be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Agriculture: Potential use as pesticides or herbicides.
作用机制
The mechanism of action of (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
相似化合物的比较
Similar Compounds
(1-Benzyl-4-isopropyl-5-phenyl-1H-imidazol-2-yl)methanol: Lacks the nitrophenylthio group.
(1-Benzyl-4-isopropyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)methanol: Lacks the thio group.
Uniqueness
The presence of the nitrophenylthio group in (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol may impart unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
属性
CAS 编号 |
178979-10-7 |
|---|---|
分子式 |
C20H21N3O3S |
分子量 |
383.5 g/mol |
IUPAC 名称 |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C20H21N3O3S/c1-14(2)19-20(27-17-10-6-9-16(11-17)23(25)26)22(18(13-24)21-19)12-15-7-4-3-5-8-15/h3-11,14,24H,12-13H2,1-2H3 |
InChI 键 |
BTLOXEVXHFVMHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


